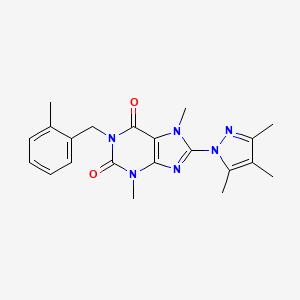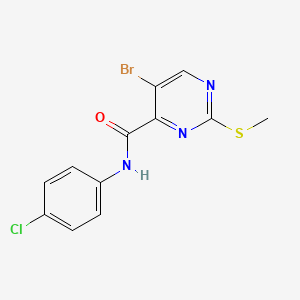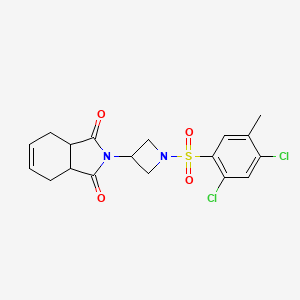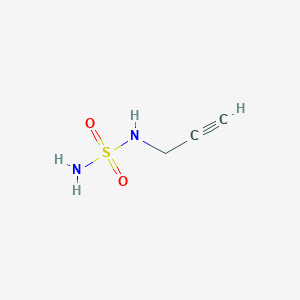![molecular formula C20H22FN5O2S B2440809 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide CAS No. 1171612-56-8](/img/structure/B2440809.png)
2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C20H22FN5O2S and its molecular weight is 415.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Drug Design
This compound has been investigated for its structure-activity relationships (SARs) within the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Studies such as those conducted by Stec et al. (2011) have explored various 6,5-heterocycles to improve metabolic stability, aiming to mitigate metabolic deacetylation challenges in similar compounds. Such research underscores the importance of structural modifications to enhance drug efficacy and stability, indicating the compound's potential role in designing more effective PI3K/mTOR inhibitors (Stec et al., 2011).
Anticancer Activity
The compound's framework has also found relevance in anticancer drug development. For instance, Hammam et al. (2005) synthesized novel fluoro-substituted compounds demonstrating significant anti-lung cancer activity. These findings highlight the potential of incorporating the thiazolo[4,5-d]pyridazin framework in developing new anticancer agents, offering a promising avenue for therapeutic intervention against lung cancer (Hammam et al., 2005).
Antimicrobial and Antituberculosis Activity
Further applications include antimicrobial and antituberculosis activities. The synthesis and evaluation of heterocycles incorporating thiazolo moieties have shown promising results against various pathogens. For example, Sathe et al. (2011) reported the synthesis of fluorinated benzothiazolo imidazole compounds with notable antimycobacterial activity. These studies suggest that modifications of the compound could lead to effective treatments for tuberculosis and other microbial infections (Sathe et al., 2011).
Targeted Therapies for Neurodegenerative Disorders
The compound's derivatives have been explored for their potential in neurodegenerative disorder therapies. Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, similar in structure to the compound , has indicated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These receptors are implicated in the pathology of neurodegenerative diseases, suggesting that the compound's derivatives could serve as valuable tools in developing new diagnostic and therapeutic agents for conditions such as Alzheimer's and Parkinson's diseases (Fookes et al., 2008).
Propiedades
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2S/c1-2-9-22-15(27)12-26-19(28)17-18(29-20(23-17)25-10-3-4-11-25)16(24-26)13-5-7-14(21)8-6-13/h5-8H,2-4,9-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCROWAYSDBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)


![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)

amine](/img/structure/B2440742.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)


